3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 439097-29-7
VCID: VC4285712
InChI: InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3
SMILES: CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3
Molecular Formula: C12H9ClN4
Molecular Weight: 244.68

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

CAS No.: 439097-29-7

Cat. No.: VC4285712

Molecular Formula: C12H9ClN4

Molecular Weight: 244.68

* For research use only. Not for human or veterinary use.

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine - 439097-29-7

Specification

CAS No. 439097-29-7
Molecular Formula C12H9ClN4
Molecular Weight 244.68
IUPAC Name 3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3
Standard InChI Key MGFRVIJNOGZBRU-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3

Introduction

Key Findings

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS: 439097-29-7) is a heterocyclic compound with a fused pyrazolo[1,5-a]pyrimidine core functionalized at positions 3, 2, and 7. Its molecular architecture combines a chlorine atom, methyl group, and 4-pyridinyl substituent, conferring unique physicochemical and biological properties. This compound has garnered attention in medicinal chemistry for its potential as a kinase inhibitor and antitumor agent, supported by structural analogs demonstrating low nanomolar activity against therapeutic targets .

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold with the following substituents (Figure 1):

  • Position 3: Chlorine atom (Cl)

  • Position 2: Methyl group (CH₃)

  • Position 7: 4-Pyridinyl ring (C₅H₄N)

Molecular Formula: C₁₂H₉ClN₄
Molecular Weight: 244.68 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
SMILESCC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3
InChIKeyMGFRVIJNOGZBRU-UHFFFAOYSA-N

Synthesis Pathways

The synthesis involves multi-step reactions, typically beginning with a pyrazole precursor:

  • Core Formation:

    • 5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form dihydroxy intermediate 1 (89% yield) .

    • Chlorination with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2; 61% yield) .

  • Substitution at C7:

    • Nucleophilic aromatic substitution of the C7 chlorine with 4-pyridinyl groups using palladium catalysis or copper-mediated coupling .

  • Final Functionalization:

    • Additional modifications (e.g., methylation, oxidation) refine selectivity and potency .

Physicochemical Characteristics

Stability and Reactivity

  • Chlorine Reactivity: The C3 chlorine participates in nucleophilic substitution, enabling further derivatization .

  • Pyridinyl Group: Enhances π-π stacking interactions and solubility in polar solvents .

Table 2: Experimental Data

PropertyValue/ObservationSource
Melting PointNot reported
SolubilityLimited aqueous solubility; soluble in DMSO, DMF
LogP (Predicted)2.1

Applications in Drug Discovery

Lead Optimization Strategies

  • Selectivity Modulation: Substitution at C7 with morpholine or pyridinyl groups enhances isoform selectivity (e.g., PI3Kδ over PI3Kα) .

  • Bioavailability Enhancements: Ethyl ester prodrugs improve membrane permeability .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/KdSource
CPL302253PI3Kδ2.8 nM
This CompoundCDK9 (Predicted)~50 nM*
BAY-1143572BRD4120 nM

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